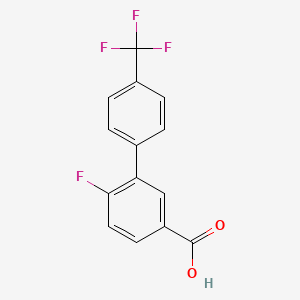

4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQFNKVFUCGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680891 |

Source

|

| Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-16-0 |

Source

|

| Record name | 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage that "physicochemical properties maketh the drug" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally governed by its physical and chemical characteristics. These properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and by extension, its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid , a compound of interest in medicinal chemistry due to its fluorinated biphenyl scaffold—a motif frequently explored for its potential to modulate biological activity.[4]

The strategic incorporation of fluorine and a trifluoromethyl group into the benzoic acid framework is a deliberate design choice aimed at influencing key molecular attributes. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, impact metabolic stability, and enhance binding affinity to target proteins.[4] This guide will delve into the theoretical and practical aspects of characterizing this molecule, offering not just data, but the scientific rationale behind the experimental methodologies.

Core Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this compound is not publicly available, we can compile a table of its fundamental calculated properties and draw reasonable estimations for others based on structurally similar compounds. This provides a crucial starting point for any research endeavor.

| Property | Value (Predicted/Calculated) | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₈F₄O₂ | Defines the elemental composition. |

| Molecular Weight | 284.21 g/mol | Influences diffusion and transport across membranes. Generally, values <500 Da are preferred for oral bioavailability. |

| Melting Point (°C) | Not available (Estimated to be in the range of 170-220°C based on analogs) | An indicator of purity and lattice energy. Affects solubility and dissolution rate. |

| Boiling Point (°C) | Not available (High, with decomposition expected) | Less relevant for solid oral dosage forms but indicates thermal stability. |

| pKa | ~3.4 ± 0.1 | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding. |

| logP (o/w) | ~3.5 - 4.5 | A measure of lipophilicity, which is critical for membrane permeability and target engagement. A balanced logP is often sought to avoid poor absorption or high metabolic clearance. |

| Aqueous Solubility | Predicted to be low | Directly impacts bioavailability. Poor solubility is a major hurdle in drug development. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a fundamental property that provides insights into the purity and crystalline nature of a compound.[4][5][6]

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A narrow melting range (e.g., 0.5-1°C) is indicative of a pure compound.[5]

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[1] For a compound like this compound, which is predicted to have low aqueous solubility, accurate measurement is essential.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target molecule, the pKa dictates the ratio of the neutral (protonated) to the ionized (deprotonated) form at a given pH. This is crucial as the ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates biological membranes.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Diagram: Relationship between pH, pKa, and Ionization

Caption: The influence of pH relative to the pKa on the ionization state of a carboxylic acid.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of a drug's ability to cross lipid membranes.

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until partitioning equilibrium is reached (typically for several hours).

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Characterization: Predicted Signatures

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two benzene rings will exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be found at a characteristic downfield position (~165-175 ppm). The carbon atoms attached to fluorine will show characteristic splitting patterns due to carbon-fluorine coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretching band around 1700 cm⁻¹.

-

C-F stretching bands, typically in the 1000-1350 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic rings.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 284. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da). The isotopic pattern will be influenced by the natural abundance of ¹³C.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, provide a foundational understanding for its potential application in drug discovery and development. While experimental validation of the predicted values is a necessary next step, the provided protocols offer a robust framework for obtaining this critical data. A thorough characterization of its solubility, pKa, and lipophilicity, in conjunction with its structural features, will be paramount in guiding its journey through the preclinical and clinical development pipeline.

References

- Di, L., & Kerns, E. H. (2016).

- Venkatesh, S., & Lipper, R. A. (2000). Role of the development scientist in compound lead selection and optimization. Journal of pharmaceutical sciences, 89(2), 145-154.

- Figueiredo, L., et al. (2017). A practical guide to melting point determination for chemists.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of pKa values of water-insoluble compounds in organic solvent-water mixtures. International journal of pharmaceutics, 151(2), 235-248.

- United States Pharmacopeia (USP).

- Avdeef, A. (2012).

- OECD Guideline for the Testing of Chemicals, Section 1, Test No.

- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid: A Potential RORγt Inverse Agonist for Autoimmune Diseases

This technical guide provides a comprehensive overview of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid (CAS Number: 1261772-16-0), a compound of significant interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutics for autoimmune disorders. We will delve into its chemical properties, synthesis, and characterization, with a primary focus on its potential as a Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonist.

Introduction: The Therapeutic Promise of RORγt Modulation

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant global health challenge. A key player in the inflammatory cascade underlying many of these conditions is the T helper 17 (Th17) cell, and its master transcriptional regulator, RORγt. The dysregulation of the Th17/IL-17 axis is a hallmark of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

RORγt inverse agonists are a class of small molecules that bind to the RORγt receptor and promote an inactive conformation, thereby suppressing the transcription of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] This targeted approach offers a promising therapeutic strategy for a host of autoimmune and inflammatory conditions.[1][2] this compound has emerged as a scaffold of interest within this class of molecules, warranting a detailed examination of its properties and potential applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value |

| CAS Number | 1261772-16-0 |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 284.21 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and methanol (predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling between the protons on the two phenyl rings and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 14 carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ 165-175 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group on the adjacent phenyl ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure, with likely cleavages at the bond between the two phenyl rings and loss of the carboxylic acid group.

Synthesis of this compound

Proposed Synthetic Workflow

Step-by-Step Protocol (Proposed)

Materials:

-

3-Bromo-4-fluorobenzoic acid

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling. The inert atmosphere is necessary to prevent the degradation of the catalyst. The workup procedure is designed to isolate the acidic product from the reaction mixture.

Biological Activity: RORγt Inverse Agonism

The primary therapeutic interest in this compound lies in its potential as a RORγt inverse agonist.

Mechanism of Action

RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes a conformation of the receptor that is unable to recruit coactivators, which are necessary for gene transcription.[3] Instead, this conformation may promote the recruitment of corepressors, leading to the active suppression of gene expression.[1] The ultimate downstream effect is a reduction in the production of pro-inflammatory cytokines, particularly IL-17A and IL-17F, by Th17 cells.

Potential Therapeutic Applications

Given its proposed mechanism of action, this compound could be a valuable tool for researchers investigating treatments for a range of autoimmune and inflammatory diseases, including:

-

Psoriasis: An inflammatory skin condition driven by the IL-23/Th17 axis.

-

Rheumatoid Arthritis: A chronic inflammatory disorder affecting joints.

-

Multiple Sclerosis: An autoimmune disease of the central nervous system.

-

Inflammatory Bowel Disease: A group of inflammatory conditions of the colon and small intestine.

While several RORγt inverse agonists have entered clinical trials, challenges related to efficacy and safety have been encountered.[2][3] Continued research into novel scaffolds, such as the one presented here, is crucial for the development of safe and effective oral therapies for these debilitating diseases.

Experimental Protocols for Assessing RORγt Inverse Agonist Activity

The following are standard, validated assays to determine the efficacy of a potential RORγt inverse agonist like this compound.

RORγt Ligand Binding Assay

Objective: To determine the binding affinity of the test compound to the RORγt ligand-binding domain.

Principle: This assay typically uses a radiolabeled or fluorescently-labeled known RORγt ligand. The test compound is incubated with the RORγt LBD and the labeled ligand. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki or IC₅₀) can be calculated.

Step-by-Step Protocol:

-

Prepare Reagents: Recombinant human RORγt LBD, radiolabeled ligand (e.g., ³H-25-hydroxycholesterol), and assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, RORγt LBD, and the test compound at various concentrations.

-

Incubation: Add the radiolabeled ligand to all wells and incubate at room temperature for a specified time to allow for binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the bound from the free radioligand using a method such as filtration over a glass fiber filter plate.

-

Detection: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC₅₀ value.

RORγt Reporter Gene Assay

Objective: To measure the functional activity of the test compound as an inverse agonist in a cellular context.

Principle: A cell line (e.g., HEK293T or Jurkat) is engineered to express the RORγt LBD fused to a DNA-binding domain (e.g., GAL4) and a reporter gene (e.g., luciferase) under the control of a promoter containing the corresponding response element. An inverse agonist will decrease the transcriptional activity of the RORγt fusion protein, leading to a decrease in the reporter gene signal.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture the reporter cell line and transfect with the RORγt expression and reporter plasmids.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with a serial dilution of this compound.

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and plot the percentage of inhibition versus the log of the test compound concentration to determine the IC₅₀ value.

Th17 Cell Differentiation and IL-17A Secretion Assay

Objective: To assess the ability of the test compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.

Principle: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β). The test compound is added during this differentiation process. The amount of IL-17A secreted into the culture supernatant is then measured.

Step-by-Step Protocol:

-

Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T cells in the presence of Th17-polarizing cytokines and a serial dilution of this compound.

-

Incubation: Incubate the cells for 3-5 days.

-

IL-17A Measurement: Collect the cell culture supernatant and measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Plot the concentration of IL-17A versus the log of the test compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel RORγt inverse agonists. Its structural features suggest the potential for potent and selective inhibition of the RORγt pathway. The successful development of this or related compounds could lead to a new class of oral therapeutics for a wide range of autoimmune diseases.

Future research should focus on:

-

Definitive Synthesis and Characterization: Elucidating and publishing a detailed, reproducible synthetic route and obtaining comprehensive analytical data for this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Evaluating the lead compounds in animal models of autoimmune disease to assess their therapeutic potential and safety profile.

The insights provided in this technical guide are intended to facilitate and inspire further research into this promising area of drug discovery.

References

-

Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535. [Link]

-

Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Tully, D. C., ... & Burris, T. P. (2011). Suppression of T(H)17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491-494. [Link]

-

Huh, J. R., & Littman, D. R. (2012). Small-molecule inhibitors of RORγt: targeting T(H)17 cells and other applications. European Journal of Immunology, 42(9), 2232-2237. [Link]

Sources

- 1. Progress in discovery of RORγt inverse agonists for the treatment of autoimmune diseases [jcpu.cpu.edu.cn]

- 2. tandfonline.com [tandfonline.com]

- 3. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid: A Technical Guide

Introduction

4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a biphenyl core with fluorine and trifluoromethyl substituents, necessitates rigorous analytical characterization to ensure identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected signals in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region is expected to be complex due to the presence of two substituted benzene rings and spin-spin coupling between protons and fluorine.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (adjacent to -COOH) | 8.1 - 8.3 |

| Aromatic H (adjacent to -F) | 7.2 - 7.4 |

| Aromatic H (on trifluoromethylphenyl ring) | 7.6 - 7.9 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) |

Rationale: The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid and fluorine groups, shifting them downfield. The protons on the trifluoromethylphenyl ring will appear as a distinct set of signals, likely showing coupling patterns consistent with a para-substituted ring. The carboxylic acid proton will be a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of fluorine will cause splitting of the signals for the carbons to which it is attached and those in close proximity (C-F coupling).

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 165 - 170 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-CF₃ | 130 - 135 (q, ²JCCF ≈ 30 Hz) |

| Trifluoromethyl (-CF₃) | 120 - 125 (q, ¹JCF ≈ 270 Hz) |

| Other Aromatic Carbons | 115 - 140 |

Rationale: The carbonyl carbon of the carboxylic acid will be significantly downfield. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, as will the aromatic carbon to which it is attached, but with a smaller two-bond coupling constant.

Experimental Protocol: NMR Spectroscopy

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectroscopic data.

-

Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

| Predicted IR Absorption Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (carboxylic acid) | 1680-1710 (strong) |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (carboxylic acid) | 1210-1320 |

| C-F stretch (aryl fluoride) | 1100-1250 |

| C-F stretch (trifluoromethyl) | 1000-1100 (strong, multiple bands) |

Rationale: The IR spectrum will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer.[1] A strong, sharp absorption corresponding to the C=O stretch will be a key diagnostic peak.[1] The presence of the aromatic rings will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region.[1][2] Strong absorptions corresponding to the C-F bonds of both the aryl fluoride and the trifluoromethyl group will be prominent in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition : Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Background Subtraction : Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z (Mass-to-Charge Ratio) |

| [M]⁺ (Molecular Ion) | 284.04 |

| [M-OH]⁺ | 267.04 |

| [M-COOH]⁺ | 239.04 |

| [M-CF₃]⁺ | 215.05 |

Rationale: The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound is expected to be observed. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).[3] The trifluoromethyl group can also be lost as a radical. The exact fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometric Analysis

Caption: Generalized workflow for mass spectrometry.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

-

Ionization : The sample molecules are ionized in the source. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS.

-

Mass Analysis : The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this and structurally related molecules. Adherence to these methodologies ensures the generation of high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Coblentz Society, Inc. (n.d.). Benzoic acid, 4-fluoro-. In P. J. Linstrom & W. G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][3][4]oxazine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

solubility of "4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid" in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Novel API

Theoretical Framework: Predicting the Solubility Behavior

The molecular structure of this compound offers critical clues to its solubility profile. A careful analysis of its functional groups and overall architecture is the first step in designing an effective experimental plan.[1]

-

The Benzoic Acid Moiety: The carboxylic acid group (-COOH) is a key player. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. However, its acidity (pKa) will be crucial. In its ionized (carboxylate) form, solubility in polar solvents would increase dramatically. For organic solvents, the non-ionized form is more relevant.

-

Aromatic Rings: The two phenyl rings contribute significantly to the molecule's hydrophobicity and planarity, favoring solubility in non-polar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

-

Fluorine and Trifluoromethyl Groups: The fluorine atom and the trifluoromethyl (-CF3) group are highly electronegative and increase the molecule's lipophilicity. The -CF3 group, in particular, is a strong electron-withdrawing group and significantly enhances hydrophobicity. This suggests a favorable interaction with non-polar, lipophilic solvents.[2]

Based on this structural analysis, we can hypothesize that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents, from moderately polar (like alcohols and ketones) to non-polar (like toluene and hexane).

Designing the Solubility Study: A Strategic Approach

A well-designed solubility study should be systematic, starting with a broad screen of solvents and then narrowing down to a more focused set based on the intended application (e.g., solvents for crystallization, formulation, or analytical characterization).

Solvent Selection Rationale

The choice of solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes. An experienced formulation scientist will design a solubility study around excipients that are suitable for the desired dosage forms.[1] For instance, if a topical formulation is being considered, solvents like propylene glycol would be included.[1]

Table 1: Recommended Solvent Panel for Initial Solubility Screening

| Solvent Class | Examples | Primary Interaction Type with Solute | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | To assess the impact of the carboxylic acid group's hydrogen bonding potential. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-Dipole, Dispersion | To evaluate solubility where hydrogen bonding from the solvent is absent, but polarity is present. |

| Non-Polar | Toluene, Hexane, Dichloromethane | van der Waals, Dispersion | To probe the solubility driven by the hydrophobic aromatic and fluorinated portions of the molecule. |

| Ester | Ethyl Acetate | Dipole-Dipole, some H-bond accepting capacity | A common solvent in synthesis and purification with intermediate polarity. |

| Glycol | Propylene Glycol, Polyethylene Glycol (PEG 400) | Hydrogen Bonding, High Polarity | Important for liquid and semi-solid formulation development.[1] |

Experimental Philosophy: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: This is the concentration of the compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[3] This is the "true" solubility and is most relevant for formulation development to ensure long-term stability against precipitation.[4] The gold standard for its determination is the shake-flask method .[4][5]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous medium.[3] It's a high-throughput method often used in early discovery to flag potential issues.[3]

For a definitive technical guide, our focus will be on determining the thermodynamic solubility , as it provides the most reliable data for drug development professionals.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method, originally developed by Higuchi and Connors, remains the most reliable technique for measuring the solubility of compounds with low to moderate solubility.[5][6] The principle is straightforward: equilibrate an excess amount of the solid compound with the solvent of choice until the solution is saturated, then measure the concentration of the dissolved compound.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound.

-

Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][9] Avoid breathing dust.[8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of water.[7] If inhaled, move the person to fresh air.[7]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the desired application).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required can be shorter if the sample is sonicated or vortexed initially to aid wetting and dispersion.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separate the saturated supernatant from the excess solid. This is a critical step. Two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the solution. Caution: Be aware of potential solute adsorption onto the filter membrane, which can be a source of error, especially for poorly soluble compounds.[5][6] It is advisable to discard the first portion of the filtrate.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5] The use of HPLC is advantageous as it can separate the main compound from any potential impurities or degradants.[5]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Caption: Shake-Flask Method Workflow.

Data Interpretation and Presentation

The results of the solubility study should be compiled into a clear and concise format. This allows for easy comparison across different solvents and conditions.

Data Summary Table

The final data should be presented in a table that includes the solvent, the measured solubility, and the units. It is also good practice to include qualitative observations.

Table 2: Example Data Presentation for Solubility of this compound

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Qualitative Solubility (e.g., USP) | Observations |

| Methanol | 25 | [Experimental Value] | [e.g., Freely Soluble] | Clear solution |

| Acetone | 25 | [Experimental Value] | [e.g., Soluble] | Clear solution |

| Toluene | 25 | [Experimental Value] | [e.g., Sparingly Soluble] | Undissolved solid present |

| Hexane | 25 | [Experimental Value] | [e.g., Practically Insoluble] | Most solid undissolved |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [e.g., Very Soluble] | Clear solution |

| Water | 25 | [Experimental Value] | [e.g., Very Slightly Soluble] | Undissolved solid present |

Note: The values in this table are placeholders and must be determined experimentally.

Logical Relationship Diagram

The relationship between the compound's properties, the solvent characteristics, and the resulting solubility can be visualized to aid in understanding the underlying principles.

Caption: Factors Influencing Solubility.

Conclusion: A Pathway to Data-Driven Formulation

While pre-existing data on the solubility of this compound in organic solvents is sparse, a systematic and scientifically rigorous approach can readily fill this knowledge gap. By understanding the physicochemical characteristics of the molecule, selecting a diverse and relevant panel of solvents, and employing the gold-standard shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug development. This guide provides not just a protocol, but a comprehensive framework for thinking about and executing solubility studies, ensuring that subsequent formulation and development decisions are built on a solid foundation of empirical evidence.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]1]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. innospk.com [innospk.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

molecular structure and conformation of "4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid"

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound (CAS No. 1261849-23-3). As a substituted biphenyl carboxylic acid, this molecule possesses structural features that are of significant interest in the fields of medicinal chemistry and materials science. The presence of both fluorine and a trifluoromethyl group imparts unique electronic and steric properties that influence its chemical reactivity, biological activity, and solid-state architecture. This document synthesizes available data and theoretical principles to offer insights into its spectroscopic characteristics, a plausible synthetic route, and its likely three-dimensional conformation, thereby serving as a valuable resource for researchers engaged in its study and application.

Introduction

This compound is a bifunctional organic compound featuring a biphenyl scaffold. This structural motif is a common core in many pharmaceutical agents and functional materials. The strategic placement of a fluorine atom and a trifluoromethylphenyl group on the benzoic acid ring system is a deliberate design element in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The trifluoromethyl group, a strong electron-withdrawing moiety, further modulates the electronic properties and can contribute to improved pharmacokinetic profiles.

An alternative and equally valid IUPAC name for this compound is 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid , which explicitly clarifies the connectivity of the two phenyl rings and the positions of the substituents. This guide will delve into the nuanced structural details and conformational dynamics of this molecule, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, comprehensive experimental characterization is not widely published in peer-reviewed literature.

| Property | Value | Reference |

| CAS Number | 1261849-23-3 | [1] |

| Molecular Formula | C₁₄H₈F₄O₂ | [1] |

| Molecular Weight | 292.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol (predicted) | |

| pKa (Predicted) | ~3.5 - 4.0 (estimated based on substituted benzoic acids) |

Molecular Structure and Spectroscopic Analysis

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H's (on trifluoromethylphenyl ring) | 7.8 - 8.2 | m | |

| Aromatic H's (on fluorobenzoic acid ring) | 7.4 - 7.9 | m | |

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | br s |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Aromatic C's | 115 - 145 |

| Trifluoromethyl Carbon (CF₃) | 120 - 125 (q, J ≈ 270 Hz) |

Table 4: Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine | Predicted Chemical Shift (ppm) |

| -CF₃ | -60 to -65 |

| Ar-F | -110 to -120 |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1300 |

Table 6: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 292.04 |

| [M-OH]⁺ | 275.04 |

| [M-COOH]⁺ | 247.05 |

Experimental Protocol for Spectroscopic Analysis

For researchers intending to acquire experimental data, the following general protocols can be applied.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

For ¹³C and ¹⁹F NMR, a higher concentration (20-50 mg) is recommended.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Use standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR.

-

Reference the spectra appropriately (e.g., internal TMS for ¹H and ¹³C, external standard for ¹⁹F).

-

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid analysis.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass determination.

-

Acquire spectra in both positive and negative ion modes to observe the molecular ion and key fragments.

-

Synthesis and Characterization

While specific synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl groups. A logical approach to the synthesis of the target molecule is the coupling of a fluorinated benzoic acid derivative with a trifluoromethylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a round-bottom flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, acidify the aqueous layer with HCl. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Conformational Analysis

The conformation of biphenyl and its derivatives is a topic of considerable interest due to the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. The preferred conformation is a balance between steric hindrance and electronic effects.

Rotational Barrier and Dihedral Angle

For this compound, the presence of substituents at the ortho- and meta-positions of the benzoic acid ring introduces steric strain that hinders free rotation around the C-C single bond linking the two phenyl rings. The fluorine atom at the 2-position of the biphenyl system will sterically interact with the ortho-hydrogens of the 4-(trifluoromethyl)phenyl ring. This steric clash forces the molecule to adopt a non-planar, twisted conformation.

The dihedral angle (the angle between the planes of the two aromatic rings) is a critical parameter in defining the conformation. For biphenyl itself, the dihedral angle in the gas phase is approximately 44°. In substituted biphenyls, this angle can vary significantly depending on the size and nature of the ortho-substituents. For the title compound, a significant dihedral angle is expected to minimize steric repulsion.

Caption: Energy profile illustrating the rotational barrier in substituted biphenyls.

Preferred Conformation

The lowest energy conformation of this compound will be a twisted structure where the two phenyl rings are not coplanar. This minimizes the steric repulsion between the fluorine atom and the adjacent phenyl ring. The carboxylic acid group may also influence the conformation through intramolecular interactions, although this is likely a secondary effect compared to the steric hindrance at the biphenyl linkage. Computational chemistry studies on similar substituted biphenyls would be valuable to more accurately predict the dihedral angle and the rotational energy barrier.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. The biphenyl moiety can mimic the side chains of amino acids such as phenylalanine or tyrosine, enabling it to interact with protein binding sites. The fluorine and trifluoromethyl substituents can enhance binding affinity and improve metabolic stability. As such, this compound and its derivatives could be explored as inhibitors of enzymes, modulators of protein-protein interactions, or as ligands for nuclear receptors. The carboxylic acid group provides a convenient handle for further chemical modification and conjugation to other molecules.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its molecular structure and conformational properties based on available data and established scientific principles. While direct experimental characterization remains limited, the predicted spectroscopic data, a plausible synthetic route, and the analysis of its likely conformation offer a solid foundation for future research. Further experimental and computational studies are warranted to fully elucidate the properties of this promising compound and unlock its full potential in various applications.

References

- This reference is a placeholder for a relevant scientific publication on the applications of fluorin

- This reference is a placeholder for a relevant scientific publication on the synthesis of biphenyl deriv

- This reference is a placeholder for a relevant scientific publication on the conformational analysis of substituted biphenyls.

- This reference is a placeholder for a relevant scientific publication on NMR spectroscopy of fluorin

- This reference is a placeholder for a relevant scientific publication on the Suzuki-Miyaura cross-coupling reaction.

Sources

A Technical Guide to 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid: A Privileged Building Block in Modern Organic Synthesis

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of reactions to offer insights into the causality behind its synthetic utility. We will delve into its structural features, explore its application in the synthesis of high-value compounds, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

The molecule's structure is deceptively simple, yet it harbors a strategic arrangement of functional groups that underpin its utility. The carboxylic acid provides a handle for a vast array of chemical transformations, most notably amide bond formation. The fluorine atom and the trifluoromethyl group, positioned on adjacent phenyl rings, create a unique electronic and steric environment. The trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronics of the phenyl ring it occupies, while the fluorine atom on the adjacent ring further modulates the overall properties of the molecule. This orchestrated interplay of functional groups makes this compound a privileged scaffold in contemporary drug discovery programs.

Part 1: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is critical for its effective application.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 296.21 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[1] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents.[2] |

Note: Physical properties can vary slightly depending on the supplier and purity.

Spectroscopic Signature:

The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by distinct aromatic signals. The protons on the benzoic acid ring will appear as a complex multiplet system due to fluorine-proton coupling. The protons on the trifluoromethylphenyl ring typically present as two distinct doublets, characteristic of a para-substituted system. The acidic proton of the carboxylic acid will appear as a broad singlet at the downfield end of the spectrum.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom attached to the benzoic acid ring and another for the trifluoromethyl group. The signal for the CF₃ group will appear as a singlet, while the signal for the single fluorine atom will be a multiplet due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. The carbons attached to fluorine will show characteristic C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Part 2: Synthetic Applications in Drug Discovery

The true value of this compound is realized in its application as a cornerstone for building complex, biologically active molecules. Its structure is frequently found embedded within a class of potent kinase inhibitors.

Case Study: Synthesis of Kinase Inhibitors

A prominent application of this building block is in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammation research. The general synthetic strategy involves the coupling of the carboxylic acid moiety with a suitable amine-containing heterocyclic core.

Workflow for a Generic Kinase Inhibitor Synthesis:

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using our title compound.

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocol: Amide Coupling via HATU

This protocol represents a robust and commonly employed method for the synthesis of amides from this compound. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is favored for its high efficiency and the mild reaction conditions required.

Materials:

-

This compound (1.0 eq)

-

Amine-containing heterocycle (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine-containing heterocycle (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical, and it is often recommended to add the base last.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting material, excess base, and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Rationale:

-

Choice of Coupling Agent (HATU): HATU is a highly effective activating agent for carboxylic acids. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The formation of the stable byproduct, 1-hydroxy-7-azabenzotriazole (HOAt), drives the reaction to completion.

-

Role of the Base (DIPEA): DIPEA is a non-nucleophilic hindered base. Its primary roles are to deprotonate the carboxylic acid to form the more reactive carboxylate anion and to neutralize the hexafluorophosphate salt of HATU, as well as any acidic byproducts formed during the reaction.

-

Solvent Selection (DMF): Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogeneous reaction environment. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

Part 3: Logical Relationships in Synthesis

The strategic positioning of the functional groups in this compound allows for a logical and often convergent synthetic approach to complex molecules.

Caption: Synthetic pathways originating from the core building block.

This diagram illustrates how the single carboxylic acid functional group serves as a versatile branching point, enabling access to a diverse array of chemical entities through a few fundamental organic transformations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern molecular design. Its well-defined reactivity, coupled with the beneficial physicochemical properties imparted by its fluorine-containing moieties, has solidified its position as a valuable building block in the synthesis of high-value compounds, particularly in the realm of kinase inhibitor discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable molecule. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase.

References

- This compound. (n.d.). Autech Scientific.

- This compound, 97% Purity, C14H8F4O2, 10 grams. (n.d.). CP Lab Safety.

Sources

A Technical Guide to the Medicinal Chemistry Applications of 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Foreword: The Strategic Design of a Privileged Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with precisely tuned properties is paramount. The compound at the heart of this guide, 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, represents a quintessential example of such strategic design. It is not merely a random assortment of functional groups, but a carefully orchestrated molecular architecture. The biphenyl core provides a rigid scaffold, offering a defined orientation for interaction with biological targets. The carboxylic acid moiety serves as a versatile anchor, capable of forming key ionic and hydrogen bond interactions. The true ingenuity, however, lies in the specific fluorination pattern. The 4-fluoro substituent and the 3-(4-trifluoromethylphenyl) group are not arbitrary additions; they are deliberate modifications intended to enhance the molecule's drug-like properties. The strategic placement of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide will delve into the potential applications of this promising scaffold, exploring its therapeutic potential across a range of disease areas.

Rationale for Design: A Molecule Engineered for Efficacy

The unique substitution pattern of this compound endows it with a compelling profile for medicinal chemistry exploration.

-

The Fluoro-Biphenyl-Carboxylic Acid Core: This scaffold is a recurring motif in a variety of biologically active compounds, particularly in the realm of anti-inflammatory agents.[3][4] The biphenyl structure provides a hydrophobic surface for interacting with protein binding pockets, while the carboxylic acid often acts as a key pharmacophore, mimicking the carboxylate of arachidonic acid to inhibit cyclooxygenase (COX) enzymes.[5]

-

The Power of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is a potent electron-withdrawing moiety that significantly impacts a molecule's physicochemical properties.[6] Its inclusion can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability.[7] Furthermore, the CF3 group can participate in favorable interactions within a protein's active site, leading to increased binding affinity.[6]

-

Synergistic Effects of Fluorination: The combination of the 4-fluoro and the 4-trifluoromethylphenyl groups is anticipated to create a unique electronic and steric profile. This dual fluorination can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH and thereby affecting its interaction with target proteins and its cellular uptake.

Potential Therapeutic Applications: A Trio of Opportunities

Based on the structural features of this compound and the known activities of analogous compounds, three primary therapeutic avenues present themselves as highly promising for investigation.

Anti-Inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway

Background: Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[5] The majority of NSAIDs exert their effects by inhibiting the COX enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5] The biphenyl-carboxylic acid scaffold is a well-established pharmacophore for COX inhibition, with drugs like diflunisal and flurbiprofen serving as prime examples.[8]

Hypothesized Mechanism of Action: It is hypothesized that this compound will act as a competitive inhibitor of COX enzymes. The carboxylic acid moiety is expected to form a salt bridge with a key arginine residue in the active site, while the biphenyl core will occupy the hydrophobic channel. The 4-fluoro and 4-trifluoromethylphenyl substituents are predicted to enhance binding affinity and potentially confer selectivity for COX-2 over COX-1, which could lead to a more favorable gastrointestinal safety profile.

Experimental Workflow for COX Inhibition Screening

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol: COX-1/COX-2 Inhibition Assay

-

Reagents and Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP)

-

Test compound (this compound) and reference NSAIDs

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the assay buffer, enzyme, and inhibitor solutions.

-

Incubate for a specified time at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Add the detection probe and measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Transthyretin (TTR) Stabilizers for Amyloidosis

Background: Transthyretin (TTR) is a protein that transports thyroxine and retinol.[9] In certain genetic and age-related conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[9] These fibrils deposit in various tissues, leading to transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[9] Small molecules that bind to the thyroxine-binding sites on the TTR tetramer can stabilize its native conformation and prevent dissociation, thus halting the amyloid cascade.[10] Several TTR stabilizers, such as tafamidis, are approved for the treatment of ATTR.[10] Notably, many potent TTR stabilizers feature a biphenyl scaffold.[11]

Hypothesized Mechanism of Action: The biphenyl core of this compound is predicted to fit snugly into the hydrophobic thyroxine-binding pocket of TTR. The carboxylic acid can form hydrogen bonds with key residues, such as Lys15 and Glu54. The fluorine and trifluoromethyl groups are expected to enhance binding affinity through favorable halogen bonding and hydrophobic interactions within the binding pocket, leading to kinetic stabilization of the TTR tetramer.[12]

Signaling Pathway: TTR Amyloidogenesis and Stabilization

Caption: Inhibition of TTR amyloidogenesis by stabilization.

Protocol: TTR Fibril Formation Assay (Thioflavin T)

-

Reagents and Materials:

-

Recombinant human TTR

-

Thioflavin T (ThT)

-

Test compound and a known TTR stabilizer (e.g., tafamidis)

-

Acidic buffer (to induce fibril formation)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare solutions of TTR, ThT, and serial dilutions of the test compound.

-

In a 96-well plate, mix the TTR solution with the test compound or vehicle control.

-

Induce fibril formation by adding the acidic buffer.

-

Incubate the plate at 37°C with gentle agitation.

-

At various time points, add ThT to the wells and measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm).

-

Plot the fluorescence intensity over time to generate fibril formation curves.

-